Bictegravir - 1611493-60-7

Bictegravir

Catalog Number: EVT-256469
CAS Number: 1611493-60-7
Molecular Formula: C21H18F3N3O5
Molecular Weight: 449.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bictegravir is a potent integrase strand transfer inhibitor (INSTI) [, , , , ]. It is classified as an antiretroviral drug, specifically a second-generation INSTI [, , , ]. Bictegravir plays a significant role in scientific research related to the treatment and prevention of HIV-1 and HIV-2 infections [, , , , ]. It exhibits a high barrier to resistance [, , ].

Future Directions
  • Investigating potential applications beyond HIV: Exploring the potential for repurposing Bictegravir for other infectious diseases or therapeutic areas, as suggested by some in silico studies [].

    Relevance: Dolutegravir and Bictegravir are both second-generation INSTIs and share structural similarities. They are often compared in clinical studies as both offer advantages over earlier HIV treatments. Research suggests Bictegravir might have a higher genetic barrier to resistance than Dolutegravir []. Some studies explore switching between the two drugs, particularly for specific patient populations or to manage side effects [, , ].

Cabotegravir

    Relevance: Cabotegravir and Bictegravir, both second-generation INSTIs, are frequently studied together to understand their comparative efficacy, safety, and suitability for different patient groups [, , , , ]. They are also being investigated as potential components of two-drug regimens due to their favorable resistance profiles and tolerability [].

    Relevance: While Bictegravir is a second-generation INSTI, understanding Raltegravir's activity and resistance patterns is crucial because it informs treatment strategies for patients with experience using INSTIs. Some studies analyze the efficacy of Bictegravir in patients who previously failed on Raltegravir-based regimens, particularly those who developed resistance mutations [, ].

    Relevance: As with Raltegravir, comparing Elvitegravir to Bictegravir is important for understanding the evolution and advantages of newer INSTIs. Studies investigate how Bictegravir performs in scenarios where Elvitegravir is used, especially regarding drug distribution and efficacy in different body compartments [].

    Relevance: Emtricitabine is a crucial component of the single-tablet regimen containing Bictegravir. This fixed-dose combination, Bictegravir/Emtricitabine/Tenofovir Alafenamide, is a cornerstone of many HIV treatment guidelines due to its efficacy, convenience, and favorable safety profile [, , , ].

    Relevance: Like Emtricitabine, Tenofovir Alafenamide is a fixed-dose combination partner with Bictegravir in the single-tablet regimen [, , , ]. The inclusion of Tenofovir Alafenamide contributes to the regimen's overall efficacy and safety profile.

    Relevance: Although not part of the Bictegravir single-tablet regimen, Tenofovir Disoproxil Fumarate is often studied in comparison to Tenofovir Alafenamide to assess their long-term effects. Research investigates whether switching from a Tenofovir Disoproxil Fumarate-containing regimen to Bictegravir/Emtricitabine/Tenofovir Alafenamide offers advantages in terms of safety and tolerability [].

Overview

Bictegravir is a novel integrase strand transfer inhibitor (INSTI) used primarily in the treatment of human immunodeficiency virus (HIV) infection. As part of a fixed-dose combination therapy, it is often administered with emtricitabine and tenofovir alafenamide, enhancing its efficacy and patient adherence. Bictegravir's chemical structure is characterized by its unique bicyclic framework, which contributes to its potent antiviral activity.

Source and Classification

Bictegravir is classified as an antiviral agent specifically targeting the HIV integrase enzyme, which is crucial for the viral replication process. It was developed by the pharmaceutical company Gilead Sciences and received approval from the U.S. Food and Drug Administration in February 2018. The compound is notable for its high barrier to resistance compared to earlier drugs in the same class, making it a valuable option for both treatment-naive and treatment-experienced patients.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bictegravir involves several key steps, starting from readily available precursors. One notable method includes the synthesis of a crucial intermediate, (1R,3S)-3-aminocyclopentanol hydrochloride, which can be derived via asymmetric reduction of 3-carbonyl cyclopentanecarboxylic acid. This intermediate undergoes a series of reactions including rearrangement cyclization and hydrolysis to yield Bictegravir.

A recent patent outlines an efficient synthetic route that emphasizes high yield and reduced environmental impact. The total yield of the synthesized compound can reach approximately 63.5%, with a focus on minimizing byproducts and waste during production .

Molecular Structure Analysis

Structure and Data

Bictegravir has the following molecular formula: C₁₈H₁₈F₃N₃O₃. Its structure features a bicyclic system that includes a pyridone ring, contributing to its biological activity. The stereochemistry is critical, as specific configurations at certain positions enhance binding affinity to the integrase enzyme.

  • Molecular Weight: 389.35 g/mol
  • Chemical Structure: The compound exhibits a complex arrangement that facilitates interaction with the HIV integrase active site.
Chemical Reactions Analysis

Reactions and Technical Details

The key chemical reactions involved in the synthesis of Bictegravir include:

  1. Asymmetric Reduction: Conversion of 3-carbonyl cyclopentanecarboxylic acid to (1R,3S)-3-aminocyclopentanol.
  2. Rearrangement Cyclization: Formation of intermediates through cyclization reactions involving azido diphenyl phosphate.
  3. Hydrolysis: Hydrolysis steps that yield final products while ensuring high purity .

These reactions are optimized for conditions such as temperature control and choice of solvents to maximize efficiency and minimize side reactions.

Mechanism of Action

Process and Data

Bictegravir functions by inhibiting the integrase enzyme, which is essential for the integration of viral DNA into the host cell genome. By binding to the active site of integrase, Bictegravir prevents the formation of stable complexes necessary for viral replication. This mechanism effectively halts the lifecycle of HIV within infected cells.

  • Inhibition Type: Competitive inhibition at the integrase active site.
  • Efficacy: Demonstrated effectiveness in both laboratory studies and clinical trials, with high rates of viral suppression in patients.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bictegravir exhibits several notable physical and chemical properties:

  • Appearance: White to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under recommended storage conditions but sensitive to light.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Bictegravir is primarily used in the treatment of HIV as part of combination therapy regimens. Its applications extend beyond treatment; it serves as a model compound for research into new antiviral agents targeting similar mechanisms within viral replication pathways. Ongoing studies continue to explore its efficacy against various HIV strains and its potential role in pre-exposure prophylaxis strategies.

Introduction to Bictegravir

Historical Context of HIV Integrase Inhibitors

The development of HIV integrase strand transfer inhibitors (INSTIs) represents a transformative advancement in antiretroviral therapy (ART). Prior to their emergence, ART regimens relied heavily on protease inhibitors (PIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), which often faced challenges related to pill burden, drug interactions, and resistance development. The first-generation INSTIs, raltegravir (approved in 2007) and elvitegravir (2012), demonstrated potent viral suppression but exhibited a low genetic barrier to resistance, with single mutations such as Y143R or Q148H/K/R significantly compromising efficacy [1] [9].

Second-generation INSTIs, notably dolutegravir (2013) and subsequently bictegravir, were engineered to overcome these limitations. These compounds maintained activity against many raltegravir- and elvitegravir-resistant strains due to their distinct binding kinetics and resilient pharmacophores. The evolution of INSTIs reflects a paradigm shift toward regimens with higher resistance barriers, simplified dosing, and improved tolerability [5] [9].

Table 1: Evolution of Integrase Strand Transfer Inhibitors

GenerationRepresentative AgentsKey AdvantagesLimitations
FirstRaltegravir, ElvitegravirHigh initial efficacyLow barrier to resistance; Booster required (elvitegravir)
SecondDolutegravir, BictegravirHigh resistance barrier; Unboosted dosingPotential weight gain (class effect)

Structural Derivation from Dolutegravir and Rational Drug Design

Bictegravir (molecular formula: C~21~H~18~F~3~N~3~O~5~) is a structurally optimized analog of dolutegravir, developed by Gilead Sciences through systematic medicinal chemistry. Both compounds share a core dihydroxypyrimidine carboxamide scaffold essential for chelating the divalent metal ions (Mg²⁺) in the integrase active site. However, bictegravir incorporates a bis-fluorinated benzyl moiety, replacing dolutegravir’s dimethylcarbamoyl group. This modification enhances hydrophobic interactions with conserved integrase residues (e.g., Tyr143 and Gln148), increasing compound stability within the enzyme-DNA complex [5] [8].

Critical to its design was the preservation of the meta-OH configuration, which facilitates hydrogen bonding with the catalytic residue Asp64. Additionally, the fluorine atoms on the benzyl ring improve cellular permeability and metabolic stability by reducing susceptibility to oxidative metabolism. In vitro assays confirmed bictegravir’s slower dissociation rate from integrase-DNA complexes compared to dolutegravir, particularly against mutants like G140S/Q148H (dissociation half-time: 15.2 hours vs. 8.1 hours) [5] [8] [9]. These structural refinements yielded a compound with a 2-fold higher potency against wild-type HIV-1 (protein-adjusted EC₉₀: 161 nM vs. 324 nM for dolutegravir) and enhanced activity across diverse HIV-1 subtypes (A–G) [5] [9].

Role in Antiretroviral Therapy: From Discovery to FDA Approval

Bictegravir’s development pathway progressed rapidly from preclinical studies to clinical application. Following promising in vitro virological profiling in 2016, it advanced into phase 2 trials by 2017. The pivotal studies (1489 and 1490) demonstrated non-inferiority of bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF) to dolutegravir-based regimens in treatment-naïve adults. At week 96, viral suppression rates (HIV-1 RNA <50 copies/mL) were 89% for B/F/TAF versus 93% for dolutegravir + F/TAF, with no treatment-emergent resistance in either arm [2] [9].

The U.S. FDA approved Biktarvy® (the fixed-dose combination containing bictegravir 50 mg, emtricitabine 200 mg, and tenofovir alafenamide 25 mg) in February 2018 for initial HIV-1 therapy and regimen simplification in virologically suppressed patients. A landmark expansion occurred in February 2024, when the FDA extended Biktarvy’s indication to include patients with suppressed viral loads and pre-existing M184V/I resistance—making it the first INSTI-based regimen endorsed for this population [3] [7]. This approval was supported by Study 4030, where 89% (42/47) of participants with M184V/I maintained virological suppression at week 48 after switching to B/F/TAF [3] [7].

Significance in Addressing HIV-1 Resistance Profiles

Bictegravir’s high genetic barrier to resistance stems from its robust in vitro and in vivo profiles. Cell culture selection experiments revealed that developing significant resistance requires accumulating multiple mutations (e.g., R263K + M50I or S153F + T66I), which confer only minimal fold-changes in susceptibility (2- to 3-fold) [1] [9]. Clinically, pooled data from five phase 3 trials (n=1,841) showed zero cases of bictegravir-associated resistance through 144 weeks, even among patients with baseline NRTI resistance [9].

The drug exhibits exceptional efficacy against INSTI-resistant strains. In phenotypic assays, bictegravir retained full activity (FC <2) against 98% of clinical isolates resistant to raltegravir or elvitegravir. Notably, it demonstrated superior potency over dolutegravir against complex mutants like G140S/Q148R (FC: 1.8 vs. 6.4) and E92Q/N155H (FC: 3.1 vs. 8.7) [1] [8] [9]. This resilience is clinically validated in the recent M184V/I indication, where no virological failures occurred in patients with this mutation treated with B/F/TAF [3] [7].

Table 2: Susceptibility of Bictegravir to Major HIV-1 Resistance Mutations

Mutation TypeExample MutationsBictegravir Fold-ChangeClinical Impact
INSTI-associatedY143R, Q148K0.8–1.9Full retention of activity
Multi-INSTI-associatedG140S/Q148H, E92Q/N155H1.8–3.1Reduced susceptibility vs. wild-type but superior to earlier INSTIs
NRTI-associatedM184V/I, K65RNot applicable*No impact on bictegravir efficacy

*Bictegravir’s activity is independent of reverse transcriptase mutations.

The M184V mutation—present in 22–63% of ART-experienced patients—reduces susceptibility to emtricitabine but does not impair bictegravir’s integrase inhibition. This compartmentalized resistance profile enables B/F/TAF to maintain efficacy in diverse resistance scenarios [3] [4] [7].

Properties

CAS Number

1611493-60-7

Product Name

Bictegravir

IUPAC Name

(1S,11R,13R)-5-hydroxy-3,6-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-carboxamide

Molecular Formula

C21H18F3N3O5

Molecular Weight

449.4 g/mol

InChI

InChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1

InChI Key

SOLUWJRYJLAZCX-LYOVBCGYSA-N

SMILES

C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F

Solubility

Soluble in DMSO

Synonyms

GS-9883; GS 9883; GS9883; GS-9883-01; GS9883-01; GS 9883-01; Bictegravir

Canonical SMILES

C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F

Isomeric SMILES

C1C[C@@H]2C[C@H]1N3[C@H](O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.